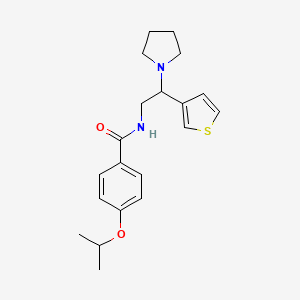

4-isopropoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-propan-2-yloxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-15(2)24-18-7-5-16(6-8-18)20(23)21-13-19(17-9-12-25-14-17)22-10-3-4-11-22/h5-9,12,14-15,19H,3-4,10-11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXWULKBDOICDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isopropoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known by its CAS number 946199-11-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3O2S, with a molecular weight of 387.5 g/mol. The compound features a benzamide structure with an isopropoxy group and a pyrrolidine moiety linked to a thiophene ring.

Research indicates that compounds similar to this compound may act on various biological targets, including receptors involved in neurotransmission and inflammatory pathways. Specifically, compounds with similar structures have been shown to interact with melanin-concentrating hormone receptors (MCHr1), suggesting potential applications in weight management and metabolic disorders .

Biological Activities

- Anti-inflammatory Activity :

- CNS Activity :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Similar Compounds

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

- Study on Anti-inflammatory Effects :

- CNS Activity Evaluation :

- Anticancer Research :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 4-isopropoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide in anticancer therapy. For instance, derivatives containing pyrrolidine and thiophene rings have shown significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7, T47-D, MDA-MB231) . The mechanism often involves the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer progression.

Neuropharmacological Effects

Compounds with a similar structural framework have been investigated for their effects on neurotransmitter systems. Research indicates that modifications in the pyrrolidine structure can enhance binding affinity to dopamine and serotonin receptors, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders . The modulation of these neurotransmitters is crucial for maintaining mental health and cognitive function.

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a related compound on several cancer cell lines, demonstrating significant growth inhibition compared to standard chemotherapy agents like paclitaxel. The compound's low toxicity towards normal cells suggests it could be developed into a safer alternative for cancer treatment .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the neuropharmacological properties of similar pyrrolidine-containing compounds. Results indicated that these compounds could effectively modulate serotonin levels, providing insights into their potential use in treating mood disorders .

Comparison with Similar Compounds

Key Observations:

Sulfonyl groups (e.g., in the thiazole derivative, 413.5 g/mol) introduce polarity and hydrogen-bonding capacity, which may enhance target binding but limit blood-brain barrier penetration .

Heterocyclic Influence: Thiophene (in the target compound) and thiazole (in the sulfonyl analog) both contribute aromatic π-stacking interactions, but thiazole’s nitrogen atoms offer additional hydrogen-bonding sites .

The pyrrolidine moiety in all analogs may modulate conformational flexibility, affecting receptor binding kinetics .

Notes and Limitations

- The target compound’s molecular weight and properties are extrapolated from analogs; experimental validation is required.

- Biological activity data (e.g., IC₅₀, pharmacokinetics) are absent in the provided evidence, necessitating further studies.

Q & A

Basic: What synthetic strategies are effective for constructing the benzamide core in 4-isopropoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide?

Answer:

The benzamide scaffold is typically synthesized via amide coupling between an activated carboxylic acid (e.g., acid chloride or mixed anhydride) and an amine. For example, 4-isopropoxybenzoyl chloride can react with a secondary amine precursor (e.g., 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine) under mild conditions. Evidence from analogous compounds suggests using coupling reagents like EDC•HCl and HOBt in dichloromethane (DCM) with a tertiary amine base (e.g., NEt₃) to facilitate bond formation . Purification often involves column chromatography (normal or reverse-phase), with yields ranging from 27% to 61% depending on steric hindrance and solubility .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Key analytical techniques include:

- 1H/13C NMR : Confirm regiochemistry of the thiophene (δ ~6.8–7.5 ppm for aromatic protons) and pyrrolidine (δ ~2.5–3.5 ppm for N-CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₁H₂₈N₂O₂S requires m/z ~372.18).

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and isopropoxy C-O stretches (~1100 cm⁻¹) .

Advanced: How do steric and electronic effects influence the reaction yield during amide coupling?

Answer:

Bulky substituents (e.g., isopropoxy, thiophene) can reduce yields due to steric hindrance during nucleophilic attack. For example, in analogous syntheses, secondary amines with aryl groups (e.g., thiophen-3-yl) show lower yields (27%) compared to less hindered analogs (61%) . Electronic effects from electron-withdrawing groups (e.g., trifluoromethyl) can activate carboxylic acid derivatives but may also deactivate the amine nucleophile. Optimization involves adjusting solvent polarity (e.g., DMF for solubility) or using microwave-assisted heating to accelerate kinetics .

Advanced: What methodologies address low yields in the final purification step?

Answer:

Low yields often arise from poor solubility or competing side reactions. Strategies include:

- Gradient Chromatography : Use hexane/EtOAc gradients for normal phase or MeOH/H₂O (with 0.1% formic acid) for reverse-phase systems to improve separation .

- Acid-Base Extraction : Partition crude products between organic solvents (e.g., EtOAc) and aqueous acidic/basic solutions to remove unreacted starting materials .

- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate pure crystals, though this is less effective for amorphous benzamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

Answer:

SAR studies should systematically modify:

- Pyrrolidine Substituents : Replace pyrrolidin-1-yl with piperazine or azetidine to assess flexibility in receptor binding .

- Thiophene Position : Compare thiophen-3-yl vs. thiophen-2-yl derivatives for π-π stacking interactions (e.g., via molecular docking) .

- Isopropoxy Group : Substitute with methoxy or trifluoromethoxy to probe hydrophobic/hydrophilic balance .

Biological assays (e.g., kinase inhibition or GPCR binding) should be paired with computational modeling (e.g., DFT for electrostatic potential maps) .

Advanced: How should researchers resolve contradictions in reported synthetic protocols (e.g., solvent choice, reaction time)?

Answer:

Conflicting data (e.g., reflux in MeOH vs. DCM at RT) require systematic benchmarking:

- Design of Experiments (DoE) : Vary solvents (polar aprotic vs. protic), temperatures (25°C vs. 80°C), and catalysts (e.g., TBHP for oxidation) to identify optimal conditions .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and detect intermediates .

- Replication : Cross-validate protocols with independent labs to isolate equipment- or batch-specific variables .

Basic: What are the key considerations for scaling up synthesis from mg to gram scale?

Answer:

- Solvent Volume : Reduce excess solvent (e.g., from 10 mL/mmol to 3 mL/mmol) to improve efficiency .

- Catalyst Loading : Optimize stoichiometry of reagents (e.g., TBHP at 2 eq. vs. 1.5 eq.) to minimize waste .

- Safety : Assess exothermicity during amide coupling (use jacketed reactors) and handle hazardous byproducts (e.g., HOBt derivatives) with care .

Advanced: How can metabolic stability of this compound be predicted preclinically?

Answer:

- In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life (t½) and identify metabolic hotspots (e.g., oxidative degradation of pyrrolidine) .

- Isotope Labeling : Incorporate deuterium at labile positions (e.g., α to amide nitrogen) to slow CYP450-mediated metabolism .

- Computational Tools : Apply QSAR models to predict clearance rates based on logP and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.